

Protocol for Determining Cefotaxime Susceptibility in Clinical Isolates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefotaxime*
Cat. No.: *B1242434*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the susceptibility of clinical bacterial isolates to the third-generation cephalosporin antibiotic, Cefotaxime. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

Cefotaxime is a broad-spectrum, beta-lactam antibiotic used to treat a variety of bacterial infections. The emergence of antimicrobial resistance necessitates the accurate determination of bacterial susceptibility to guide effective therapeutic strategies. This protocol details two primary methods for in vitro susceptibility testing: Kirby-Bauer Disk Diffusion and Broth Microdilution.

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of susceptibility testing relies on established clinical breakpoints and rigorous quality control. The following tables summarize the interpretive criteria for Cefotaxime

against Enterobacteriales and the acceptable quality control ranges for recommended reference strains.

Table 1: Clinical Breakpoints for Cefotaxime against Enterobacteriales

Standardization Body	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
CLSI	Disk Diffusion (30 µg disk)	≥ 26 mm	23-25 mm	≤ 22 mm
MIC	≤ 1 µg/mL	2 µg/mL	≥ 4 µg/mL	
EUCAST	Disk Diffusion (5 µg disk)	≥ 20 mm	-	< 20 mm
MIC	≤ 1 µg/mL	-	> 2 µg/mL	

Note: The absence of an intermediate category in EUCAST guidelines reflects a different interpretive philosophy.

Table 2: Quality Control Ranges for Cefotaxime Susceptibility Testing

Quality Control Strain	Method	CLSI Acceptable Range	EUCAST Acceptable Range
Escherichia coliATCC® 25922™	Disk Diffusion (CLSI: 30 µg)	29-35 mm	-
Disk Diffusion (EUCAST: 5 µg)	-	25-31 mm	
MIC	0.03-0.12 µg/mL	0.03-0.125 µg/mL	
Klebsiella pneumoniaeATCC® 700603™ (ESBL-positive)	Disk Diffusion (CLSI: 30 µg)	17-25 mm	-
Disk Diffusion (EUCAST: 5 µg)	-	12-18 mm	
MIC	4-32 µg/mL	-	

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

This method assesses antimicrobial susceptibility based on the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Cefotaxime disks (30 µg for CLSI, 5 µg for EUCAST)
- Sterile cotton swabs
- 0.85% sterile saline or sterile broth
- 0.5 McFarland turbidity standard
- Bacterial culture (18-24 hours old)

- Incubator (35 ± 2 °C)
- Calipers or ruler

Procedure:

- Inoculum Preparation:
 - Aseptically select 3-5 well-isolated colonies of the clinical isolate.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculation of MHA Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
 - Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Application of Cefotaxime Disks:
 - Using sterile forceps, place the Cefotaxime disk onto the inoculated agar surface.
 - Gently press the disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate at 35 ± 2 °C in ambient air for 16-20 hours.
- Measurement and Interpretation:
 - Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the criteria in Table 1.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Cefotaxime stock solution
- 96-well microtiter plates
- Multi-channel pipette
- Bacterial inoculum prepared as in the disk diffusion method
- Incubator (35 ± 2 °C)

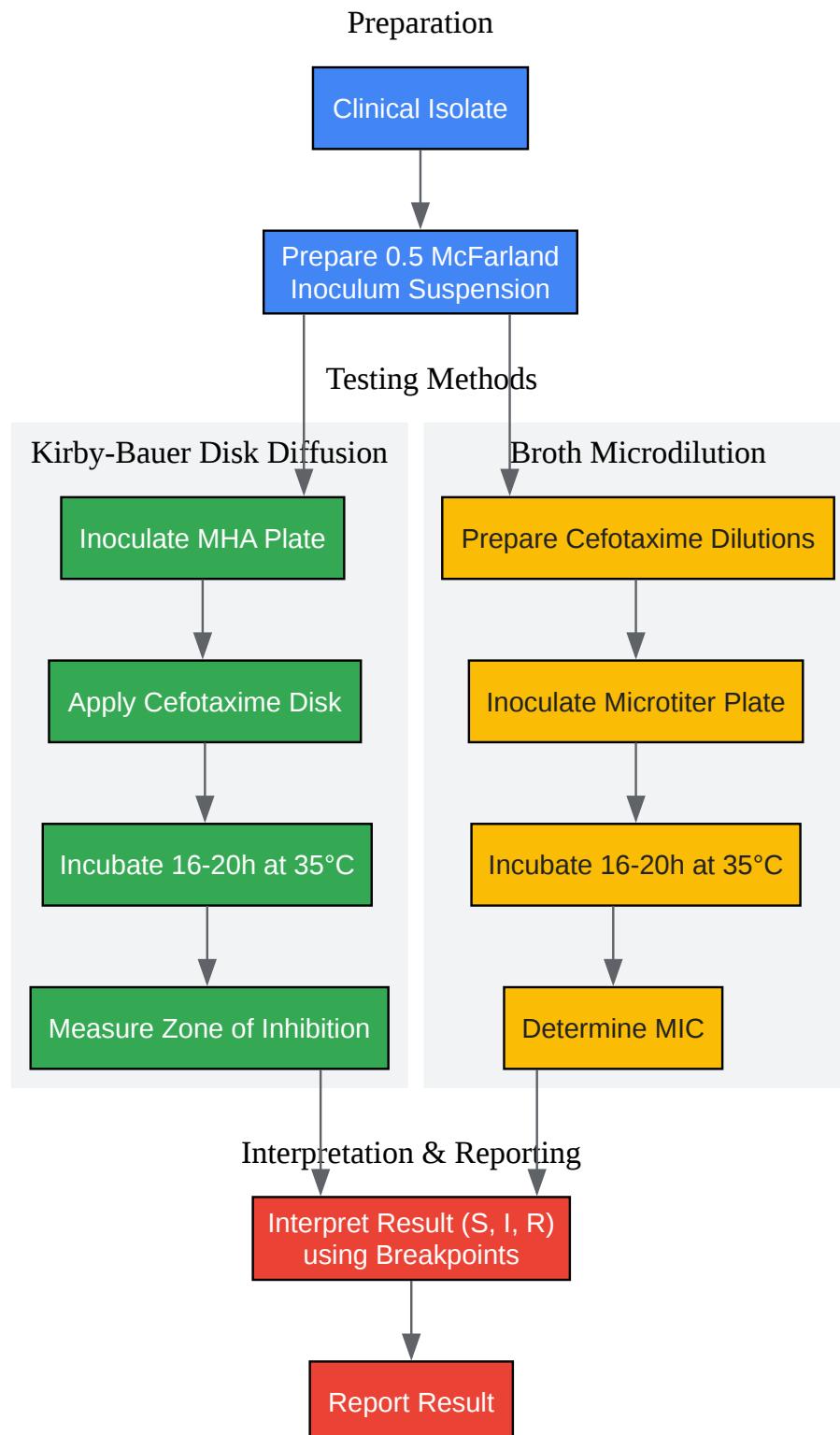
Procedure:

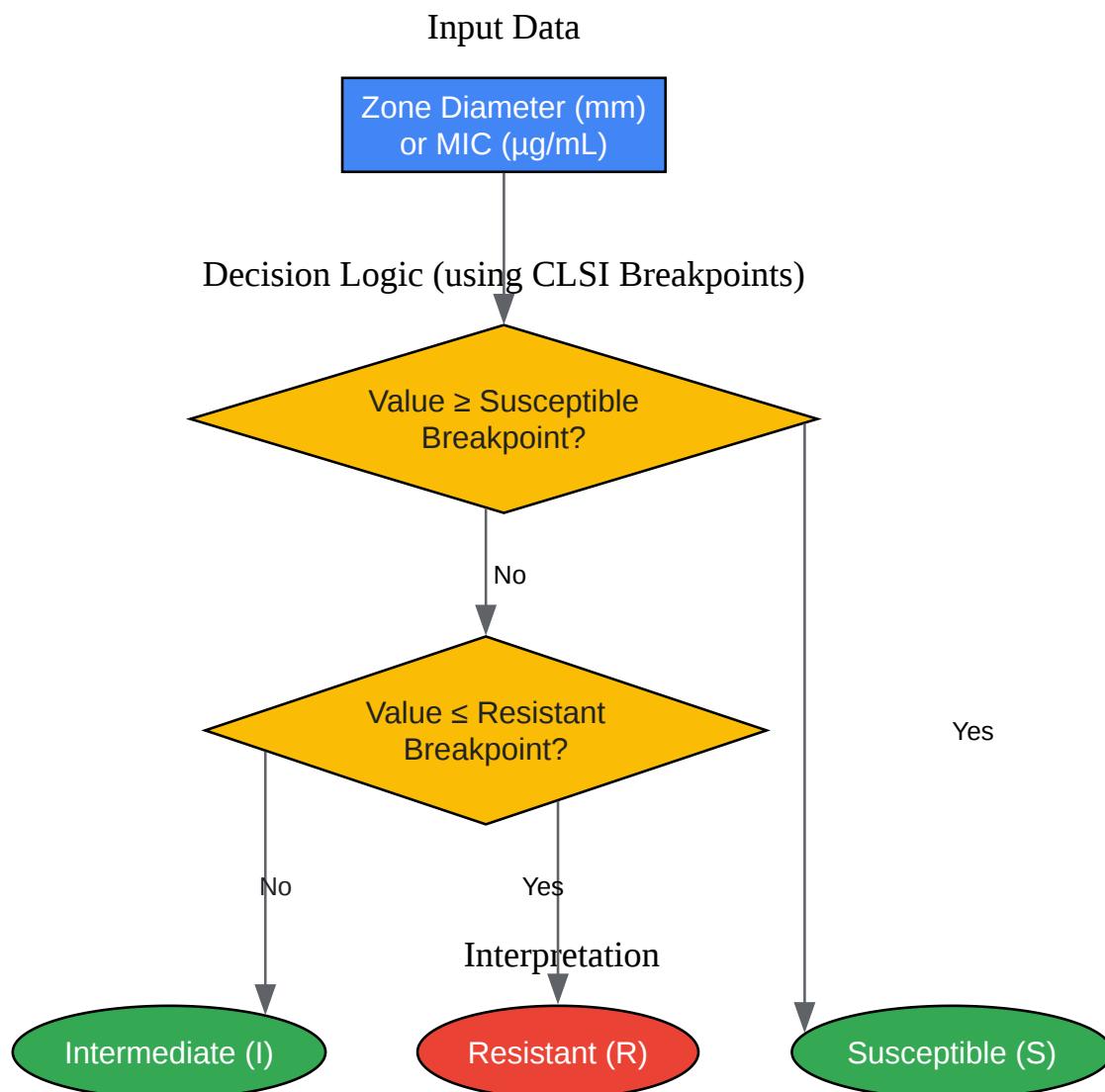
- Preparation of Cefotaxime Dilutions:
 - Prepare serial twofold dilutions of Cefotaxime in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
 - Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
- Inoculation:
 - Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
 - Add the diluted inoculum to each well (except the sterility control).

- Incubation:
 - Cover the microtiter plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.
- Reading and Interpretation:
 - Examine the wells for visible bacterial growth (turbidity).
 - The MIC is the lowest concentration of Cefotaxime at which there is no visible growth.
 - Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the criteria in Table 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logic for interpreting the results of Cefotaxime susceptibility testing.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com